molecular formula C14H19FO2 B13588142 2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid

2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid

Cat. No.: B13588142
M. Wt: 238.30 g/mol
InChI Key: XYBDIYKHTMPWEX-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid is an organic compound with a molecular formula of C14H19FO2 This compound is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a dimethylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid typically involves multiple steps. One common synthetic route starts with the preparation of ethyl 2-cyano-3,3-dimethylthioacrylate from ethyl cyanoacetate, carbon disulfide, and dimethyl sulfate. This intermediate then reacts with 4-fluorophenethylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups to the fluorophenyl ring.

Scientific Research Applications

2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate the expression of genes involved in various cellular processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid is unique due to its specific structural features and the presence of a fluorophenyl group, which can influence its chemical reactivity and biological activity. Its ability to inhibit HDACs sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C14H19FO2

Molecular Weight

238.30 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid

InChI

InChI=1S/C14H19FO2/c1-14(2,3)12(13(16)17)9-6-10-4-7-11(15)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3,(H,16,17)

InChI Key

XYBDIYKHTMPWEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CCC1=CC=C(C=C1)F)C(=O)O

Origin of Product

United States

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